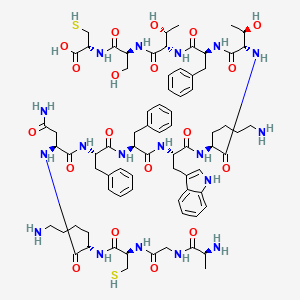
Dihydrosomatostatin
Übersicht
Beschreibung
Synthesis Analysis
Dihydrosomatostatin can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and mild base cleavage of Nα-fluorenylmethyloxycarbonylamino acids .
Molecular Structure Analysis
Dihydrosomatostatin has a molecular formula of C76H106N18O19S2 and a molecular weight of 1639.9 g/mol.
Chemical Reactions Analysis
Dihydrosomatostatin interacts with somatostatin receptors (SSTRs) via G protein-coupled signaling pathways. It inhibits insulin and glucagon secretion and affects neurotransmission and cell proliferation .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Inhibition of Insulin and Glucagon Release Dihydrosomatostatin has been found to be equipotent with somatostatin in inhibiting insulin and glucagon release induced by arginine in rats . The ID50 of Dihydrosomatostatin on insulin and glucagon secretion induced by arginine are 14 ± 6 and 6 ± 10 μg\100 g BW respectively .
Synthesis of Somatostatin
Dihydrosomatostatin has been used in the synthesis of Somatostatin by a classical fragment approach . This method avoids the problematic cyclization of dihydrosomatostatin and leads to the desired product in high yield .
Inhibition of Gastrin Release
An in vitro system which uses perifused pieces from the antrum of rat stomach has been used to study the effect of dihydrosomatostatin on gastrin release .
Wirkmechanismus
Target of Action
Dihydrosomatostatin, like somatostatin, primarily targets the somatostatin receptors (SSTRs), which are G protein-coupled transmembrane receptors . These receptors play a crucial role in regulating the endocrine system . They are secreted by the D cells of the islets to inhibit the release of insulin and glucagon .
Mode of Action
Dihydrosomatostatin interacts with its targets, the somatostatin receptors, by inhibiting adenylyl cyclase upon activation . This inhibition leads to a decrease in intracellular cyclic AMP and Ca2+, and a receptor-linked distal effect on exocytosis, thereby blocking cell secretion .
Biochemical Pathways
The action of dihydrosomatostatin affects several biochemical pathways. It plays a significant role in the regulation of metabolic pathways, particularly those involving glucose metabolism . By inhibiting the release of insulin and glucagon, it can modulate the glucose-induced decrease in K+ permeability (P K) .
Pharmacokinetics
It is known that somatostatin and its analogs have a very long half-life in the body due to their lipophilic nature and their ability to bioaccumulate in adipose tissue . The tumor residence time of somatostatin analogs has been reported to be significantly longer than that of somatostatin itself .
Result of Action
The primary result of dihydrosomatostatin’s action is the inhibition of insulin and glucagon release, leading to a disruption in glucose-induced stimulus-secretion coupling . This can result in a decrease in the incidence of spike activity and a hyperpolarization effect .
Action Environment
The action, efficacy, and stability of dihydrosomatostatin can be influenced by various environmental factors. For instance, endocrine-disrupting chemicals (EDCs) can interfere with its action by disrupting hormone action . Additionally, the presence of other molecules in the environment, such as glucose, can modulate the effects of dihydrosomatostatin .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJDVNOOYSANGI-ATOGVRKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H106N18O19S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193961 | |
| Record name | Dihydrosomatostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1639.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrosomatostatin | |
CAS RN |
40958-31-4 | |
| Record name | Dihydrosomatostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040958314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrosomatostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




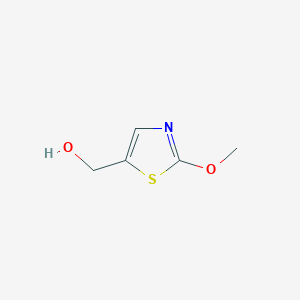
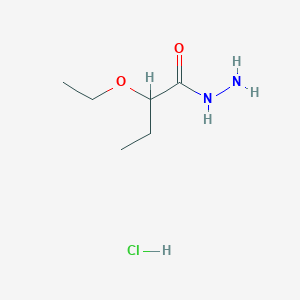
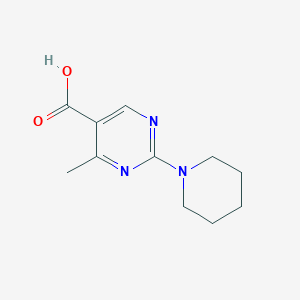
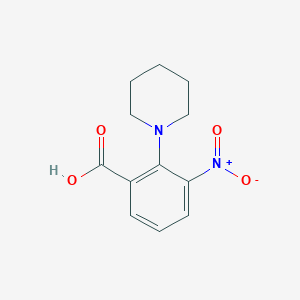
![3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627196.png)


![4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1627200.png)
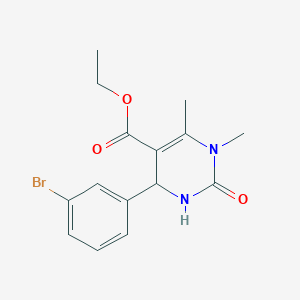

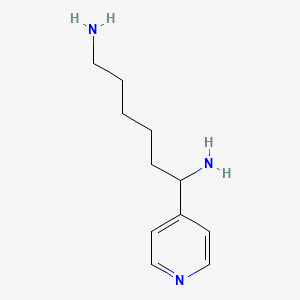
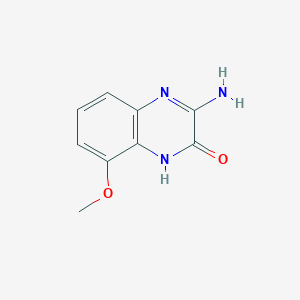
![1-(3-[(3-Methylpiperidin-1-YL)methyl]phenyl)methanamine](/img/structure/B1627208.png)